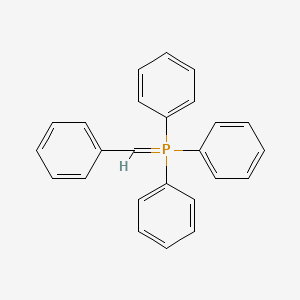

Benzylidenetriphenylphosphorane

Description

Structure

3D Structure

Properties

CAS No. |

16721-45-2 |

|---|---|

Molecular Formula |

C25H21P |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

benzylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C25H21P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |

InChI Key |

BHOMJBFLUFSZLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies for Benzylidenetriphenylphosphorane

Phosphonium (B103445) Salt Precursor Synthesis

The most common precursor for benzylidenetriphenylphosphorane is a benzyltriphenylphosphonium (B107652) halide salt. The synthesis of this salt is a foundational step in the Wittig reaction sequence.

The standard method for preparing the phosphonium salt is through the nucleophilic substitution reaction between triphenylphosphine (B44618) and a benzyl (B1604629) halide. In this Sₙ2 reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). This displaces the halide ion and forms the stable quaternary phosphonium salt.

The reaction is typically carried out by refluxing equimolar amounts of triphenylphosphine and the corresponding benzyl halide. Various solvents can be employed, with common choices including chloroform (B151607), dichloromethane (B109758), and toluene. biomedres.us For instance, benzyltriphenylphosphonium chloride can be prepared by refluxing benzyl chloride and triphenylphosphine in chloroform for 2-3 hours.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the resulting phosphonium salt. Key parameters that can be adjusted include solvent, temperature, and reaction time. biomedres.us

Conventional heating methods often require prolonged reaction times at high temperatures. biomedres.us However, significant improvements in efficiency have been achieved using microwave irradiation. Research has shown that the synthesis of benzyltriphenylphosphonium bromide from triphenylphosphine and benzyl bromide under microwave irradiation can lead to quantitative yields (87-98%) in a fraction of the time required by conventional methods. biomedres.usbiomedres.usresearchgate.net The optimal conditions identified were heating at 60 °C for 30 minutes in tetrahydrofuran (B95107) (THF). biomedres.usbiomedres.usresearchgate.net This microwave-assisted approach offers a simple and efficient alternative to traditional refluxing. biomedres.us

An alternative optimized protocol for the synthesis of benzyltriphenylphosphonium chloride involves using water as a component of the reaction system. In this procedure, a mixture of water and benzyl chloride is heated, followed by the gradual addition of triphenylphosphine, which allows the reaction's exothermic nature to raise the temperature under the control of water reflux.

Table 1: Optimization of Benzyltriphenylphosphonium Bromide Synthesis biomedres.usresearchgate.net

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Toluene | Reflux | Hours | Varies |

| Conventional | Chloroform | Reflux | 2-3 hours | Varies |

| Microwave | Xylene | - | - | Excellent |

| Microwave | THF | 60 | 30 min | 97 |

Ylide Generation Methodologies

Once the benzyltriphenylphosphonium salt is obtained, the next step is deprotonation of the carbon atom adjacent to the phosphorus, which is acidic due to the electron-withdrawing nature of the phosphonium group. This generates the phosphorus ylide, also known as a phosphorane.

The formation of the ylide requires a strong base capable of abstracting a proton from the benzylic carbon.

Sodium Amide (NaNH₂): Sodium amide is a powerful base frequently used in organic synthesis to generate carbanions. thieme-connect.de It is often employed as a suspension in an aprotic solvent or in liquid ammonia. thieme-connect.dechemeurope.com A key advantage of NaNH₂ is that it is an excellent base but a poor nucleophile, minimizing side reactions. chemeurope.com

Butyllithium (n-BuLi): n-Butyllithium is another common and very strong base used for the preparation of phosphorus ylides. It readily deprotonates the phosphonium salt to generate the ylide in a clean and efficient manner.

Potassium tert-Butoxide (KOtBu): This bulky base is also effective for generating phosphoranes. orgsyn.org It can be prepared from potassium metal and tert-butyl alcohol and used as a slurry in a solvent like heptane (B126788) to deprotonate the phosphonium salt. orgsyn.org Its use is well-established for creating ylides for subsequent Wittig reactions. orgsyn.org

Table 2: Strong Bases for Ylide Generation

| Base | Formula | Typical Solvent | Notes |

|---|---|---|---|

| Sodium Amide | NaNH₂ | Liquid Ammonia, Benzene, Ether | Strong base, weak nucleophile. thieme-connect.dechemeurope.com |

| n-Butyllithium | n-BuLi | THF, Diethyl Ether, Hexane | Commonly used strong base for ylide formation. |

| Potassium tert-Butoxide | KOtBu | Heptane, THF | Effective bulky base. orgsyn.org |

An operationally simple method for generating the ylide in situ for the Wittig reaction involves a two-phase system. This approach typically uses an aqueous solution of a strong base, such as sodium hydroxide (B78521), and an organic solvent like dichloromethane that dissolves the phosphonium salt and the aldehyde reactant. researchgate.net The ylide is generated at the interface of the two layers and immediately reacts with the carbonyl compound in the organic phase. researchgate.net This method avoids the need to isolate the often sensitive ylide. The reaction of benzyltriphenylphosphonium chloride with various aldehydes has been successfully carried out in a dichloromethane/water two-phase system using sodium hydroxide as the base. researchgate.net

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of phosphorus ylides is no exception.

Aqueous Media: The use of water as a solvent or co-solvent is a key principle of green chemistry. researchgate.netnih.gov As described in the two-phase system, aqueous sodium hydroxide can be used effectively, reducing the reliance on anhydrous organic solvents. researchgate.net One-pot syntheses of stable phosphorus ylides in water have been reported, highlighting the potential to minimize cost, operational hazards, and environmental impact. researchgate.net

Microwave Assistance: Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool because it dramatically reduces reaction times and often improves yields. biomedres.usresearchgate.net While microwave heating has been extensively optimized for the synthesis of the phosphonium salt precursor, biomedres.usbiomedres.us it is also applied to the synthesis of various phosphorus ylides, indicating its utility for the rapid and efficient generation of this compound as well. benthamdirect.comresearchgate.net

Reaction Mechanism and Kinetics of Benzylidenetriphenylphosphorane in Olefination Reactions

Detailed Mechanistic Pathways

The journey from reactants to alkene products in the Wittig reaction proceeds through a series of intricate steps, with the nature of the intermediates being a topic of significant scientific discussion. nih.govwikipedia.org

Oxaphosphetane Intermediate Formation and Decomposition

The currently more accepted mechanism, particularly under salt-free conditions, involves the direct formation of a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.orglibretexts.org This pathway is supported by a significant body of evidence, including computational studies and experimental observations. nih.govrsc.org The oxaphosphetane is considered the sole intermediate in the lithium-salt-free Wittig reactions of non-stabilized, semi-stabilized, and stabilized ylides, all proceeding under kinetic control. nih.gov

The formation of the oxaphosphetane is the key step that determines the stereochemistry of the resulting alkene. fiveable.me Once formed, the oxaphosphetane is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.orgmnstate.edu This decomposition is a syn-cycloreversion process. pitt.edu The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the entire reaction. adichemistry.com

Role of Lithium Salts and Other Cations in Modulating Reaction Intermediates

The presence of lithium salts and other cations can significantly influence the reaction pathway and the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org Lithium salts can stabilize betaine-like structures, potentially making the betaine (B1666868) pathway more relevant. organic-chemistry.org In the presence of lithium halides, oxaphosphetanes can be rapidly cleaved to form betaine adducts. pitt.edu

This "lithium effect" can lead to equilibration of intermediates, a phenomenon termed "stereochemical drift," which affects the final Z/E ratio of the alkene product. wikipedia.orglibretexts.org For instance, with unstabilized ylides, performing the reaction in the presence of lithium iodide in dimethylformamide can lead to almost exclusive formation of the Z-isomer. wikipedia.org The Schlosser modification of the Wittig reaction utilizes this effect, employing phenyllithium (B1222949) to deprotonate the initially formed betaine, allowing for its conversion to a more stable form and ultimately leading to the E-alkene. wikipedia.orgadichemistry.com

The choice of base and the corresponding cation is crucial. While lithium bases can promote equilibration, sodium-based reagents may favor the kinetic product. masterorganicchemistry.com For example, lithium hydroxide (B78521) has been demonstrated as an effective base in certain Wittig reactions. researchgate.net

Concerted vs. Stepwise Cycloaddition Mechanisms

The formation of the oxaphosphetane can be envisioned as occurring through either a concerted or a stepwise mechanism. The concerted [2+2] cycloaddition pathway involves the simultaneous formation of the C-C and P-O bonds, directly leading to the oxaphosphetane. wikipedia.orgchemistrysteps.com This mechanism is now widely accepted for Wittig reactions under lithium-salt-free conditions. nih.govwikipedia.org

In contrast, the stepwise mechanism involves the initial formation of the betaine intermediate, which then cyclizes to the oxaphosphetane. numberanalytics.comlibretexts.org While the concerted mechanism is favored by much of the current evidence, some computational studies suggest a more nuanced picture. These studies propose a "two-stage, one-step" mechanism where C-C bond formation precedes P-O bond formation but without the formation of a stable betaine intermediate. nih.gov The reaction of nitrone with ethene, a similar cycloaddition, is also generally considered to be a concerted process. researchgate.net The debate between these mechanistic subtleties highlights the complexity of the reaction dynamics. comporgchem.com

Kinetic Studies of Ylide Reactivity

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them.

Determination of Reaction Orders with Respect to Benzylidenetriphenylphosphorane

| Reactant | Reaction Order |

| This compound (Ylide) | First Order |

| Aldehyde/Ketone | First Order |

| Overall Reaction | Second Order |

This table summarizes the typical reaction orders for the Wittig reaction.

Influence of Solvent Polarity and Proton-Donating Character on Reaction Rates

The solvent in which a Wittig reaction is conducted can profoundly influence the reaction's kinetics. For olefination reactions involving this compound, a stabilized ylide, the rate of reaction is significantly affected by the solvent's polarity and its ability to act as a proton donor. These characteristics influence the stability of the reactants and the key intermediates and transition states on the reaction pathway. researchgate.netudel.edu

Generally, the mechanism of the Wittig reaction proceeds through either a zwitterionic betaine intermediate or directly through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com The polarity of the solvent plays a crucial role in stabilizing these species.

Influence of Solvent Polarity

Polar solvents tend to accelerate the rate of Wittig reactions involving stabilized ylides like this compound. This is attributed to the stabilization of the polar transition state leading to the oxaphosphetane. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are particularly effective. These solvents possess high dielectric constants and can solvate charged species effectively, but they lack acidic protons that could deactivate the nucleophilic ylide. researchgate.netnih.gov

Detailed research findings on the effect of solvent choice in an analogous arsine-mediated Wittig olefination are presented below, illustrating the kinetic advantage of using a polar solvent.

| Solvent | Solvent Type | Dielectric Constant (ε) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Acetonitrile | Polar Aprotic | 37.5 | 75% | 30 min |

| Tetrahydrofuran (B95107) (THF) | Polar Aprotic (less polar) | 7.5 | 45% | 30 min |

| Toluene | Non-Polar | 2.4 | 43% | 30 min |

Table 1. Illustrative data from an arsine-mediated Wittig reaction showing the effect of solvent polarity on product yield under constant reaction time. The data demonstrates that the polar solvent, acetonitrile, significantly promotes the reaction compared to less polar or non-polar solvents. nih.gov

Influence of Proton-Donating Character

The proton-donating character of a solvent has a distinct and often rate-retarding effect. Polar protic solvents, such as water, methanol, and ethanol, contain acidic protons (e.g., in O-H bonds). nih.govyoutube.com These protons can form strong hydrogen bonds with the electron-rich, nucleophilic carbon atom of this compound.

This hydrogen bonding stabilizes the ylide reactant, making it less reactive. nih.gov By lowering the ground state energy of the ylide, the activation energy required to reach the transition state increases, thereby slowing the reaction rate. This is a common phenomenon observed in reactions involving strong nucleophiles.

Stereochemical Control and Selectivity in Wittig Reactions Involving Benzylidenetriphenylphosphorane

Factors Influencing E/Z Stereoselectivity

The geometry of the alkene product is not a matter of chance; it is dictated by a delicate interplay of electronic and steric factors throughout the reaction pathway. libretexts.orgstackexchange.com

The stability of the phosphonium (B103445) ylide is a primary determinant of the stereochemical course of the Wittig reaction. organic-chemistry.orgadichemistry.com Ylides are generally classified as stabilized, semi-stabilized, or unstabilized. wikipedia.orgnumberanalytics.com

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are relatively stable. This stability leads to a reversible initial addition to the carbonyl compound, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which then decomposes to the (E)-alkene with high selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org

Unstabilized ylides , bearing alkyl or hydrogen substituents, are highly reactive. The initial cycloaddition is rapid and irreversible, proceeding under kinetic control to form the cis-oxaphosphetane, which subsequently yields the (Z)-alkene. wikipedia.orgadichemistry.comquora.com

Benzylidenetriphenylphosphorane is classified as a semi-stabilized ylide because the phenyl group provides a moderate level of resonance stabilization to the adjacent carbanion. wikipedia.orgresearchgate.net This intermediate level of stabilization often results in poor E/Z selectivity, yielding mixtures of both alkene isomers. wikipedia.org The reaction of semi-stabilized ylides can exhibit characteristics of both stabilized and unstabilized ylides, making stereochemical prediction challenging. wikipedia.orgacs.org

The structure of the carbonyl substrate plays a significant role in directing the stereoselectivity of the Wittig reaction. wikipedia.orglibretexts.org Both steric and electronic properties of the aldehyde or ketone influence the transition state energies and, consequently, the ratio of E/Z products. numberanalytics.comlibretexts.org

For instance, the reaction of this compound with various substituted benzaldehydes demonstrates the influence of the aldehyde's electronic nature on stereoselectivity. acs.org A study investigating the reaction of this compound with substituted benzaldehydes revealed that the nature of the substituent on the benzaldehyde (B42025) can affect the relative rates of reaction and the resulting E/Z isomer ratios. acs.org

Furthermore, the steric bulk of the substituents on the aldehyde or ketone can influence the approach of the ylide. libretexts.org Bulky groups on the carbonyl substrate can favor the formation of the less sterically hindered transition state, thereby influencing the stereochemical outcome. libretexts.orgstackexchange.com Research on the Wittig reaction of aryl sulfonamido-substituted aromatic ketones with carboxy phosphonium ylides showed a high (E)-stereoselectivity, deviating from the typical preference for (Z)-olefins with such ketones. researchgate.net

The presence of salts, particularly lithium halides, can dramatically alter the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org Lithium salts are known to coordinate with the betaine (B1666868) intermediate, a species that was once thought to be a key intermediate but is now understood to be less central under salt-free conditions. libretexts.orgpitt.edu This coordination can stabilize the betaine and influence the rate of its decomposition or equilibration, a phenomenon termed "stereochemical drift". libretexts.org

Under lithium-free conditions, the reaction is generally considered to be under kinetic control. wikipedia.orglibretexts.org However, the addition of lithium salts can lead to equilibration of the intermediates, favoring the more thermodynamically stable trans product. wikipedia.orglibretexts.org For unstabilized ylides, which typically yield (Z)-alkenes, the presence of lithium salts can sometimes increase the proportion of the (E)-alkene. wikipedia.org Conversely, in some cases, the use of sodium-based bases can enhance the formation of the Z-isomer. masterorganicchemistry.com The Schlosser modification, which intentionally uses phenyllithium (B1222949) at low temperatures, exploits this effect to convert the initially formed erythro-betaine to the more stable threo-betaine, leading to the (E)-alkene. wikipedia.orglibretexts.org

Other additives, such as crown ethers, can also influence the reaction by sequestering metal cations and modifying the reactivity of the ylide. numberanalytics.com The use of specific bases can also impact selectivity; for example, lithium hydroxide (B78521) has been used as a base in the synthesis of stilbenes and styrenes. researchgate.net

The modern understanding of the Wittig reaction, particularly under salt-free conditions, involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orglibretexts.orgpitt.edu The stereoselectivity is determined by the geometry of the transition state leading to this intermediate. stackexchange.comrsc.org

Computational studies have provided significant insight into these transition states. acs.orgacs.org For non- and semi-stabilized ylides, the transition states leading to cis and trans oxaphosphetanes often have different geometries. The cis-selective transition state is typically puckered, which minimizes steric interactions between the substituents on the ylide and the aldehyde. stackexchange.compitt.edu The trans transition state tends to be more planar. acs.org

In the case of this compound, the interplay of 1,2- and 1,3-steric interactions in the transition state is complex. acs.org The phenyl group of the ylide and the substituent on the aldehyde can lead to competing steric demands, resulting in a low energy difference between the cis and trans transition states and, consequently, a mixture of E/Z products. acs.org Electronic effects, such as dipole-dipole interactions, also play a crucial role, particularly for stabilized ylides where they strongly favor the (E)-alkene. acs.org

Strategies for Modulating Stereoselectivity

Given the often-poor selectivity of semi-stabilized ylides like this compound, various strategies have been developed to influence the E/Z ratio of the alkene products.

The conditions under which the Wittig reaction is conducted can have a significant impact on its stereochemical outcome. wikipedia.orgnumberanalytics.com

Temperature: Lower temperatures generally favor the formation of the kinetically controlled product. numberanalytics.com In the case of unstabilized ylides, this typically means a higher proportion of the (Z)-alkene. numberanalytics.com Conversely, higher temperatures can sometimes lead to increased amounts of the thermodynamically favored (E)-alkene by promoting the equilibration of intermediates. numberanalytics.com One study on the reaction between benzaldehyde and propyltriphenylphosphonium bromide found that higher temperatures resulted in higher alkene yields. researchgate.net

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF), when used with certain additives like lithium iodide, can lead to almost exclusively the (Z)-isomer for unstabilized ylides. wikipedia.org Non-polar solvents may favor different stereochemical pathways. numberanalytics.com The choice of solvent can also affect the solubility of the reactants and intermediates, thereby influencing reaction rates and selectivity.

The following table summarizes the general trends in stereoselectivity based on ylide type:

| Ylide Type | Substituent (R) | General Stereoselectivity | Controlling Factor |

| Unstabilized | Alkyl | (Z)-alkene | Kinetic Control |

| Semi-stabilized | Aryl (e.g., Phenyl) | Mixture of (E) and (Z)-alkenes | Competition between kinetic and thermodynamic control |

| Stabilized | Ester, Ketone | (E)-alkene | Thermodynamic Control |

Solid-Liquid Two-Phase Systems and Phase-Transfer Catalysis for Stereospecificity

The stereochemical outcome of the Wittig reaction with this compound can be significantly influenced by the reaction conditions, particularly in heterogeneous solid-liquid systems. The use of solid-liquid two-phase systems, often in conjunction with phase-transfer catalysis (PTC), offers a powerful method for controlling the stereoselectivity of the resulting stilbene (B7821643) derivatives. In these systems, a solid base is used in a nonpolar organic solvent, and a phase-transfer catalyst facilitates the transfer of the reacting species between the phases.

One of the key advantages of employing PTC in Wittig reactions is the ability to use inorganic bases like sodium hydroxide or potassium carbonate, which addresses the need for strong, anhydrous bases typically required in homogeneous systems. nih.gov The phosphonium salt itself can sometimes act as the phase-transfer catalyst, simplifying the reaction setup. nih.gov

Research has demonstrated that the choice of catalyst and solvent in these two-phase systems plays a crucial role in determining the Z/E ratio of the stilbene products. For instance, the use of crown ethers as catalysts in a solid-liquid two-phase system has been shown to allow for the stereospecific synthesis of both Z- and E-stilbenes. mdpi.com The crown ether can complex with the cation of the solid base, enhancing its basicity and influencing the geometry of the transition state.

In a study investigating the Wittig reaction of benzyltriphenylphosphonium (B107652) chloride with benzaldehyde in a dichloromethane (B109758)/water two-phase system with sodium hydroxide, it was found that the use of an aromatic aldehyde favored the formation of the cis (Z) alkene isomer. encyclopedia.pubresearchgate.net The electronic nature of substituents on the benzaldehyde also induced changes in the cis/trans ratio of the resulting stilbene. encyclopedia.pubresearchgate.net Polar solvents, in general, have been observed to favor Z-selectivity in two-phase systems. mdpi.com

The cooperative effect of ortho-halo substituents on both the this compound and the benzaldehyde has also been studied in the context of stereoselectivity. A single ortho-halo group on each reactant can increase Z-selectivity, while two such groups on the same reactant lead to high E-selectivity. mdpi.com These effects are significant enough for preparative applications and are interpreted within the modern understanding of the Wittig reaction mechanism. mdpi.com

The table below summarizes the influence of various factors in solid-liquid and phase-transfer catalyzed Wittig reactions involving this compound and its derivatives.

| Factor | Observation | Predominant Isomer |

| Catalyst | Crown ethers can be used to control stereochemistry. | Can be tuned for Z or E |

| Solvent | Polar solvents in two-phase systems. | Favors Z-isomer mdpi.com |

| Aldehyde Type | Aromatic aldehydes in a dichloromethane/water system. | Favors cis (Z)-isomer encyclopedia.pubresearchgate.net |

| Substituents | Cooperative ortho-halo effect (one on each reactant). | Increased Z-selectivity mdpi.com |

| Substituents | Two ortho-halo groups on one reactant. | High E-selectivity mdpi.com |

Ultrasound-Assisted Reactions and Stereocontrol

The application of ultrasound, or sonochemistry, has emerged as a green and efficient technique in organic synthesis, including the Wittig reaction. nih.govdntb.gov.ua Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, as well as intense mechanical effects, which can accelerate reaction rates and improve yields. researchgate.net

For the Wittig reaction, sonication offers the advantage of increased interfacial contact in heterogeneous systems, which can be particularly beneficial in solid-liquid phase reactions. researchgate.net This can reduce reaction times and often leads to higher product yields compared to conventional methods. nih.govdntb.gov.ua

In the context of stereocontrol, the effect of ultrasound on the Wittig reaction of semistabilized ylides like this compound is an area of active investigation. For these ylides, the reaction often yields a mixture of E- and Z-isomers. encyclopedia.pub The stereoselectivity is dependent on a delicate balance of factors, including the structure of the reactants and the reaction conditions. mdpi.comencyclopedia.pub

While ultrasound is lauded for improving reaction efficiency, its direct influence on stereoselectivity can be complex. Carbonyl olefinations are recognized for their potential for high stereoselectivity, and the use of ultrasound is considered a green approach to these syntheses. nih.govresearchgate.netdntb.gov.ua Research has shown that ultrasound can be employed in stereoselective Wittig reactions. For example, an ultrasound-assisted Wittig reaction of alkyltriphenylphosphonium bromides with o-vanillin in basic aqueous conditions has been described as part of an efficient synthesis. researchgate.net Another study reported the synthesis of 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones with extended π-conjugated systems via an ultrasound-assisted Wittig reaction with nonstabilized ylides, highlighting the mild conditions and high yields of this method. researchgate.net

The table below outlines the key findings regarding the use of ultrasound in Wittig reactions involving this compound and similar ylides.

| Aspect | Research Finding | Reference |

| Reaction Efficiency | Ultrasound generally improves yields and reduces reaction times. | nih.govdntb.gov.ua |

| Green Synthesis | The use of ultrasound is considered a green chemistry approach. | nih.govdntb.gov.ua |

| Stereoselectivity | Carbonyl olefinations under sonication can exhibit excellent stereoselectivity. | nih.govresearchgate.netdntb.gov.ua |

| Semistabilized Ylides | For semistabilized ylides, a mixture of E/Z-isomers is often obtained. | encyclopedia.pub |

| Applications | Used in the efficient synthesis of 2-methoxy-6-alkyl-1,4-benzoquinones. | researchgate.net |

| Applications | Applied to the synthesis of complex quinoline (B57606) derivatives in high yields. | researchgate.net |

Synthetic Methodologies and Applications of Benzylidenetriphenylphosphorane

Wittig Olefination with Aldehydes and Ketones

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org This reaction is a versatile method for alkene synthesis due to its reliability and the fixed position of the newly formed double bond. libretexts.orgmnstate.edu

Synthesis of Substituted Stilbenes

Benzylidenetriphenylphosphorane is frequently employed in the synthesis of stilbenes and their derivatives. Stilbenes, which consist of two aromatic rings connected by an ethylene (B1197577) bridge, exhibit interesting photophysical and photochemical properties. chemrxiv.org The Wittig reaction provides a direct route to these compounds by reacting this compound with various benzaldehydes. google.comnih.gov For instance, the reaction of ortho-halo-substituted benzyltriphenylphosphonium (B107652) salts with benzaldehydes has been studied to control the stereoselectivity of the resulting stilbenes. researchgate.net A one-pot cobalt-catalyzed Diels-Alder/Wittig olefination sequence using propargylic phosphonium (B103445) salts has also been developed for the concise synthesis of substituted stilbenes. nih.govwiley-vch.de

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-stilbene isomer, is influenced by the nature of the ylide. This compound is classified as a semi-stabilized ylide, often resulting in a mixture of (E) and (Z) isomers. wikipedia.orgacs.org However, under certain conditions, a preference for the (E)-isomer can be achieved. nih.gov

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| Benzyltriphenylphosphonium chloride and Benzaldehyde (B42025) | Stilbene | Produces a mixture of cis and trans isomers. | google.com |

| ortho-Halo-substituted benzyltriphenylphosphonium salts and Benzaldehydes | ortho-Halo-substituted stilbenes | Cooperative effect of ortho-halo groups influences Z/E selectivity. | researchgate.net |

| Propargylic phosphonium salts, 1,3-dienes, and Aldehydes | Substituted stilbenes | Cobalt-catalyzed Diels-Alder/Wittig olefination sequence. | nih.gov |

Olefination of Aromatic and Aliphatic Carbonyl Compounds

The Wittig reaction is a broadly applicable method for the olefination of a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates. lumenlearning.comdiva-portal.org The reaction's success with various functional groups makes it a valuable tool in complex molecule synthesis. ontosight.ai While aromatic aldehydes and ketones readily undergo olefination, the reaction with aliphatic carbonyls can sometimes be more challenging. diva-portal.org The reactivity of the ylide plays a crucial role; for example, even sterically hindered ketones like camphor (B46023) can be converted to their methylene (B1212753) derivatives using a suitable Wittig reagent. libretexts.orgwikipedia.org

Formation of Olefins with Defined Double Bond Geometry

The stereochemistry of the resulting alkene is a critical aspect of the Wittig reaction. The geometry of the double bond is largely determined by the stability of the phosphorus ylide. organic-chemistry.orgadichemistry.com

Non-stabilized ylides , where the group attached to the carbanion is alkyl, generally lead to the formation of (Z)-alkenes with high selectivity. wikipedia.orgadichemistry.com

Stabilized ylides , which have an electron-withdrawing group (like an ester or ketone) attached to the carbanion, predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.orgadichemistry.com

Semi-stabilized ylides , such as this compound where the carbanion is stabilized by an aryl group, often give poor (E)/(Z) selectivity, resulting in a mixture of isomers. wikipedia.orgacs.org

The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com For stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. adichemistry.com In contrast, for non-stabilized ylides, the reaction is under kinetic control, and the less stable cis-oxaphosphetane rapidly collapses to the (Z)-alkene. wikipedia.org The Schlosser modification of the Wittig reaction can be employed to obtain (E)-alkenes from non-stabilized ylides. wikipedia.orglibretexts.org

Advanced and Modified Wittig-Type Reactions

Beyond the classical Wittig olefination, several modified reactions have been developed that expand the synthetic utility of phosphorus ylides and related species.

Aza-Wittig Reactions with Iminophosphoranes

The aza-Wittig reaction is the nitrogen analogue of the Wittig reaction, where an iminophosphorane (or aza-ylide) reacts with a carbonyl compound to form an imine. wikipedia.orgchemistry-reaction.com Iminophosphoranes are typically generated from the reaction of triphenylphosphine with organic azides in what is known as the Staudinger reaction. chemistry-reaction.comchem-station.com

This reaction is a powerful tool for the synthesis of nitrogen-containing compounds, including N-heterocycles through intramolecular versions of the reaction. wikipedia.orgthieme-connect.de The scope of the aza-Wittig reaction extends beyond imine formation; it can be used to convert carbon dioxide to isocyanates, carbon disulfide to isothiocyanates, and isocyanates to carbodiimides. wikipedia.org Interrupted aza-Wittig reactions have also been developed for the synthesis of various carbonyl compounds. nih.gov

Phospha-Wittig and Phospha-Bora-Wittig Reactions for P=C Bond Formation

The phospha-Wittig reaction represents a further extension of this chemistry, enabling the formation of a phosphorus-carbon double bond (P=C), yielding phosphaalkenes. scispace.com Phosphaalkenes are phosphorus analogues of alkenes and are of interest for their unique electronic properties and applications in materials science and as ligands in catalysis. nih.gov

A more recent development is the phospha-bora-Wittig reaction . nih.govchemistryviews.org In this reaction, a transient phosphaborene species reacts with carbonyl compounds like aldehydes, ketones, esters, or amides. nih.govchemrxiv.orgresearchgate.net This reaction proceeds through a 1,2,3-phosphaboraoxetane intermediate, which is analogous to the oxaphosphetane in the classical Wittig reaction. scispace.comnih.gov Subsequent thermal or Lewis acid-promoted cycloreversion yields the desired phosphaalkene. nih.govresearchgate.net This methodology has expanded the accessibility of phosphaalkenes from a wider range of carbonyl precursors. nih.govchemistryviews.org

| Reaction | Key Reagents | Product | Bond Formed |

|---|---|---|---|

| Wittig Olefination | Phosphonium ylide, Aldehyde/Ketone | Alkene | C=C |

| Aza-Wittig Reaction | Iminophosphorane, Carbonyl compound | Imine | C=N |

| Phospha-Wittig Reaction | Phospha-Wittig reagent, Carbonyl compound | Phosphaalkene | P=C |

| Phospha-Bora-Wittig Reaction | Phosphaborene, Carbonyl compound | Phosphaalkene | P=C |

Tandem and Cascade Reactions Utilizing this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy in organic synthesis. uea.ac.uk this compound and its precursors are valuable components in designing such sequences. These reactions can be designed in several ways: by trapping an in situ generated aldehyde with the ylide, by initiating a sequence with a Wittig olefination, or by incorporating the ylide into a multi-component reaction.

A common and straightforward example is the one-pot, two-step process where the phosphonium salt is deprotonated in the presence of the aldehyde. mcmaster.cacommonorganicchemistry.com For instance, treating benzyltriphenylphosphonium chloride with a base like sodium hydroxide (B78521) in the presence of an aldehyde allows for the in situ formation of this compound, which then immediately reacts to form the alkene. umkc.edu

More complex cascades have been developed that combine the Wittig reaction with other powerful transformations. One such strategy involves a domino hydroformylation-Wittig sequence, where an alcohol is first converted to an aldehyde via hydroformylation, and the resulting aldehyde is trapped in the same pot by a phosphorus ylide to generate an alkene. nih.gov Another sophisticated example is an organocatalytic asymmetric Michael-Michael-Wittig cascade. researchgate.net In this process, a phosphorus ylide, a nitroolefin, and an α,β-unsaturated aldehyde react sequentially to construct complex, all-cis trisubstituted cyclohexene (B86901) carboxylates with high enantioselectivity. researchgate.net

Furthermore, the Wittig reaction can initiate a cascade. A reported triple domino reaction for fluorescently labeling 5-formylcytosine (B1664653) (5fC) begins with a Wittig olefination, which is followed by a photoassisted trans-to-cis isomerization and a final intramolecular cycloaddition. acs.org This sequence transforms the starting materials into a highly fluorescent and photostable product in nearly quantitative yield. acs.org Similarly, a one-pot cascade involving a Wittig reaction followed by an intramolecular [2+2] cycloaddition has been used to synthesize polycyclic tetrahydrothiopyran (B43164) derivatives. researchgate.net

Application in the Synthesis of Complex Organic Architectures (e.g., Stilbenes, Polycyclic Compounds)

The Wittig reaction is a cornerstone in synthetic organic chemistry for constructing carbon-carbon double bonds with high regioselectivity. mnstate.edulibretexts.org This capability makes this compound an essential reagent for the synthesis of various complex organic architectures, most notably stilbenes and their derivatives, which in turn can serve as precursors to polycyclic compounds. acs.org

Stilbene Synthesis Stilbenes, characterized by a 1,2-diphenylethylene core, are significant targets due to their applications in materials science and their presence in biologically active molecules. ysu.am The Wittig reaction provides one of the most reliable and versatile methods for their preparation. The reaction involves the coupling of this compound (often generated in situ from benzyltriphenylphosphonium chloride and a base) with a substituted or unsubstituted benzaldehyde. nih.gov This method allows for the assembly of two smaller aromatic units into the final stilbene structure, with the double bond formed at a precise location. mnstate.edu The reaction is compatible with a wide range of functional groups on the benzaldehyde, allowing for the synthesis of a diverse library of stilbene derivatives. lumenlearning.com For example, the reaction between benzyltriphenylphosphonium chloride and 9-anthraldehyde (B167246) in the presence of sodium hydroxide yields trans-9-(2-phenylethenyl)anthracene. umkc.eduudel.eduyoutube.com

| Aldehyde Component | Phosphonium Salt/Ylide | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH, Dichloromethane (B109758) | trans-9-(2-Phenylethenyl)anthracene | umkc.edu |

| Benzaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | Solvent-free | Ethyl trans-cinnamate | udel.edu |

| p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | Aqueous, 20°C | Ethyl 4-methoxy-ethyl-cinnamate (E/Z 92:8) | nih.gov |

| Substituted Benzaldehydes | This compound | Not specified | Substituted Stilbenes | nih.gov |

Polycyclic Compound Synthesis The alkenes produced via the Wittig reaction, particularly stilbenes, are valuable intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). A prominent method for this transformation is the Mallory reaction, which is the photochemical oxidative cyclization of stilbenes to form phenanthrenes. nih.gov In this reaction, the cis-isomer of the stilbene (which can be formed in situ from the trans-isomer under UV irradiation) undergoes photocyclization to a dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized, often by an agent like iodine, to yield the aromatic phenanthrene (B1679779) structure. nih.gov This two-step sequence, beginning with a Wittig reaction to form the stilbene followed by a Mallory cyclization, provides a powerful route to functionalized phenanthrenes and related PAHs like helicenes. lumenlearning.com

More integrated approaches that combine olefination and cyclization are also known. For instance, a cobalt-catalyzed Diels-Alder reaction of propargylic phosphonium salts with dienes can generate a dihydroaromatic phosphonium salt intermediate. nih.gov This intermediate can then be used directly in a one-pot Wittig-type olefination with an aldehyde, followed by oxidation, to produce stilbene-type products, forming three new carbon-carbon bonds in the process. nih.gov

Advanced Spectroscopic Investigations for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical tool that provides atomic-level information on molecular structure and dynamics. For benzylidenetriphenylphosphorane and its reactions, various NMR techniques are employed to monitor reaction progress, identify intermediates, and determine product stereochemistry.

Real-time NMR Monitoring of Ylide Formation and Consumption

Real-time or in situ NMR monitoring allows for the direct observation of a chemical reaction as it happens within the NMR spectrometer. mpg.de This technique is invaluable for studying the kinetics and mechanism of both the formation of this compound and its subsequent consumption in a Wittig reaction. mdpi.comnih.gov

To generate the ylide, a strong base is added to its precursor, a benzyltriphenylphosphonium (B107652) salt. By conducting this deprotonation inside an NMR tube, the process can be tracked over time. researchgate.net Spectra are acquired sequentially, showing the gradual decrease in the signal intensity of the phosphonium (B103445) salt's characteristic protons (e.g., the benzylic C-H protons) and the concurrent appearance of new signals corresponding to the newly formed this compound ylide.

Once the ylide is formed, an aldehyde or ketone can be introduced into the NMR tube. Subsequent real-time monitoring will then track the consumption of the ylide and the carbonyl compound. This is observed by the diminishing intensity of their respective NMR signals. Simultaneously, new signals emerge and grow in intensity, corresponding to the alkene product and the triphenylphosphine (B44618) oxide byproduct. Plotting the concentration of reactants and products, as determined by the integration of their NMR signals over time, provides detailed kinetic data, including reaction rates and orders. asahilab.co.jp

Table 1: Hypothetical Real-Time NMR Data for the Wittig Reaction

| Time (minutes) | Relative Concentration (Phosphonium Salt) | Relative Concentration (Ylide) | Relative Concentration (Alkene) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 5 | 0.50 | 0.50 | 0.00 |

| 10 | 0.10 | 0.90 | 0.00 |

| 15 (Aldehyde Added) | 0.10 | 0.90 | 0.00 |

| 20 | 0.10 | 0.45 | 0.45 |

| 30 | 0.10 | 0.10 | 0.80 |

| 60 | 0.10 | 0.01 | 0.89 |

¹H NMR and ¹³C NMR for E/Z Isomer Ratio Determination

The Wittig reaction using this compound can produce a mixture of (E)- and (Z)-isomers of the resulting alkene product. ¹H and ¹³C NMR spectroscopy are the primary methods for identifying and quantifying these stereoisomers. najah.edu The geometric arrangement of the substituents around the carbon-carbon double bond results in distinct chemical environments for the vinylic protons and carbons.

In the ¹H NMR spectrum, the vinylic protons of the (E)- and (Z)-isomers resonate at different chemical shifts. researchgate.net Furthermore, the coupling constant (J-coupling) between the vinylic protons is characteristically different for each isomer. For trans (E) protons, the coupling constant is typically larger (usually 12-18 Hz) compared to cis (Z) protons (usually 6-12 Hz). By integrating the distinct signals corresponding to each isomer, the relative ratio of the E and Z products in the mixture can be accurately determined. researchgate.netchemicalforums.com Similarly, the vinylic carbons and adjacent carbons in the ¹³C NMR spectrum will show separate, identifiable peaks for each isomer, which can also be used for quantification. rsc.org

Table 2: Example ¹H NMR Data for (E)- and (Z)-Stilbene Isomers

| Isomer | Vinylic Proton Chemical Shift (δ, ppm) | Vinylic Proton Coupling Constant (³JHH, Hz) |

|---|---|---|

| (E)-Stilbene | ~7.10 | ~16 |

| (Z)-Stilbene | ~6.55 | ~12 |

³¹P NMR for Phosphorus Species Tracking

Given that the key reagent, intermediate, and byproduct in the Wittig reaction all contain phosphorus, ³¹P NMR spectroscopy is an exceptionally useful tool for monitoring the reaction's progress. wikipedia.org Phosphorus-31 has a natural abundance of 100% and a spin of ½, resulting in sharp signals and relatively simple spectra that are often recorded with proton decoupling. huji.ac.il

Each of the three main phosphorus-containing species has a distinct and well-separated chemical shift in the ³¹P NMR spectrum:

Benzyltriphenylphosphonium Salt : The starting material.

This compound : The ylide intermediate.

Triphenylphosphine Oxide : The reaction byproduct.

By acquiring a ³¹P NMR spectrum of the reaction mixture, one can quickly assess the status of the reaction. A spectrum taken at the start will show only the peak for the phosphonium salt. After the addition of a base, this peak will be replaced by the ylide peak. Following the reaction with a carbonyl, the ylide peak will disappear, and a new peak for triphenylphosphine oxide will emerge. The final spectrum showing only the triphenylphosphine oxide signal confirms the complete consumption of the ylide and the end of the reaction. chemrxiv.orgslideshare.net This technique provides unambiguous evidence of the transformation of the phosphorus species throughout the reaction sequence. nih.gov

Table 3: Characteristic ³¹P NMR Chemical Shifts for Wittig Reaction Species

| Phosphorus Compound | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Benzyltriphenylphosphonium Halide | +20 to +25 |

| This compound | +5 to +15 |

| Triphenylphosphine Oxide | +25 to +35 |

Note: Shifts are referenced to 85% H₃PO₄ and can vary with solvent and counter-ion.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecules and is particularly effective for identifying the presence or absence of specific functional groups.

Monitoring Carbonyl and Ylide Functional Group Changes

IR spectroscopy offers a straightforward method for monitoring the progress of a Wittig reaction. The key transformation involves the conversion of a carbonyl group (C=O) into an alkene group (C=C). The carbonyl group of the starting aldehyde or ketone exhibits a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1680-1740 cm⁻¹. chegg.com

As the reaction proceeds, the intensity of this C=O stretching band will decrease. The successful completion of the reaction is marked by the complete disappearance of this band. Concurrently, new, albeit weaker, absorption bands will appear in the product spectrum, corresponding to the newly formed C=C double bond (around 1600-1680 cm⁻¹) and the C-H bonds of the alkene (=C-H, around 3010-3100 cm⁻¹ and 675-1000 cm⁻¹). The ylide itself has characteristic absorptions that can also be monitored. The disappearance of both the ylide and carbonyl absorptions provides definitive evidence of reaction completion.

Table 4: Key Infrared Absorption Frequencies for Wittig Reaction Monitoring

| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aldehyde/Ketone (Reactant) | 1680 - 1740 | Strong |

| P=C Stretch | Ylide (Reactant) | 1100 - 1250 | Medium-Strong |

| C=C Stretch | Alkene (Product) | 1600 - 1680 | Variable |

| =C-H Bend | Alkene (Product) | 675 - 1000 | Strong |

Time-Resolved Infrared Spectroscopy for Ylide Solvation Dynamics

Time-Resolved Infrared (TRIR) spectroscopy is an advanced technique used to study very fast molecular processes, on the order of picoseconds to nanoseconds. nih.gov This method is particularly well-suited for investigating the dynamics of ylide solvation. This compound is a zwitterionic species, and its formation and subsequent reactions can induce rapid changes in its interactions with the surrounding solvent molecules. nih.govfigshare.com

TRIR experiments can directly observe the evolution of the ylide-solvent interactions. For example, in different solvents, especially those capable of hydrogen bonding, the ylide's characteristic IR absorption bands may shift in frequency. bris.ac.uk By monitoring these shifts over an ultrafast timescale, researchers can track the dynamics of solvent shell reorganization around the ylide. This provides fundamental insights into how the solvent mediates the ylide's stability and reactivity, which in turn influences the stereochemical outcome (E/Z ratio) of the Wittig reaction.

Table 5: Illustrative Solvent-Induced Shifts in Ylide IR Absorption

| Solvent | Interaction Type | Ylide Band Shift (cm⁻¹) | Dynamic Timescale |

|---|---|---|---|

| Cyclohexane | Non-polar | 0 (Reference) | - |

| Dichloromethane (B109758) | Weak H-bond donor | -10 | Picoseconds |

| Chloroform (B151607) | Moderate H-bond donor | -14 | Picoseconds |

| Ethanol | Strong H-bond donor | -19 | Picoseconds |

Note: Data is illustrative, based on findings for similar ylides. nih.govbris.ac.uk

Raman Spectroscopy for Reaction Profiling

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique chemical "fingerprint" of a molecule. It is particularly well-suited for in-situ reaction monitoring as it is insensitive to the reaction medium, such as solvents, and can be used with fiber-optic probes for real-time analysis.

Detailed Research Findings:

In the context of the Wittig reaction, Raman spectroscopy can be used to profile the entire reaction by simultaneously monitoring the disappearance of reactants and the appearance of products. Each component of the reaction mixture, including the this compound ylide, the aldehyde, the resulting alkene, and triphenylphosphine oxide, has a distinct Raman spectrum with characteristic peaks.

Key vibrational modes that can be monitored include:

Phosphorus Ylide (P=C bond): The stretching vibration of the phosphorus-carbon double bond in the ylide is a key functional group that gives rise to a characteristic Raman peak. While a specific value for this compound is not provided in the search results, related studies on phosphorus ylides indicate this would be a unique and monitorable peak.

Aldehyde (C=O bond): The carbonyl stretch of the aldehyde reactant has a strong and well-defined Raman signal (typically in the range of 1650-1750 cm⁻¹). The decrease in the intensity of this peak is directly proportional to the consumption of the aldehyde.

Alkene (C=C bond): The formation of the alkene product is marked by the appearance of a new peak corresponding to the carbon-carbon double bond stretch (typically around 1600-1680 cm⁻¹).

Triphenylphosphine Oxide (P=O bond): The formation of the triphenylphosphine oxide byproduct can be tracked by the emergence of a strong P=O stretching band.

By tracking the intensities of these characteristic Raman bands over time, a comprehensive profile of the reaction can be constructed. This allows for the elucidation of the reaction mechanism, the identification of any reaction intermediates, and the determination of the reaction endpoint. The ability to perform these measurements in-situ provides a significant advantage over traditional analytical methods that require sampling and quenching of the reaction.

Interactive Data Table: Characteristic Raman Shifts for Wittig Reaction Components

| Compound Name | Functional Group | Characteristic Raman Shift (cm⁻¹) |

| This compound | P=C (Ylide) | Not specified in search results |

| Benzaldehyde (B42025) | C=O (Aldehyde) | ~1700 |

| Stilbene (B7821643) (trans) | C=C (Alkene) | ~1638 |

| Triphenylphosphine Oxide | P=O | ~1180 |

Computational and Theoretical Studies of Benzylidenetriphenylphosphorane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a detailed picture of the Wittig reaction at the molecular level. These methods allow for the exploration of potential energy surfaces, the identification of intermediates and transition states, and the analysis of electronic structures, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for studying the Wittig reaction. acs.org DFT calculations have provided strong support for a [2+2] cycloaddition mechanism, where the ylide and the carbonyl compound react to form a four-membered ring intermediate known as an oxaphosphetane. acs.orgresearchgate.netlibretexts.org These studies have been crucial in mapping out the reaction pathway and characterizing the transition states involved in both the formation and decomposition of the oxaphosphetane.

Key findings from DFT studies include:

The identification of a concerted, albeit asynchronous, [2+2] cycloaddition transition state leading to the oxaphosphetane intermediate. researchgate.net

The determination that the energy of the elimination transition state is a critical factor in understanding the E/Z selectivity for non- and semi-stabilized ylides. acs.org

The elucidation of how ylide stabilization influences the geometry of the addition transition state; for non- and semi-stabilized ylides, an interplay of 1,2 and 1,3 interactions governs the puckered or planar geometries, while for stabilized ylides, dipole-dipole interactions dominate, leading to a high E-selectivity. acs.orgnih.gov

| Parameter | Non-stabilized/Semi-stabilized Ylides | Stabilized Ylides | Reference |

| Addition TS Geometry | Puckered (cis), Planar (trans) | Planar | acs.org |

| Governing Interactions | 1,2 and 1,3 steric interactions | Dipole-dipole interactions | acs.orgnih.gov |

| Selectivity | Generally Z-selective | Generally E-selective | acs.orgnih.gov |

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, while often more computationally demanding than DFT, provide a high level of theory for mechanistic investigations. These methods have been employed to further refine the understanding of the Wittig reaction mechanism. Ab initio molecular dynamics simulations have suggested the initial formation of a short-lived betaine (B1666868) intermediate, which then proceeds to the oxaphosphetane. researchgate.net This contrasts with some interpretations that suggest a direct cycloaddition. researchgate.net These studies continue to contribute to the ongoing discussion about the precise nature of the intermediates and the sequence of events in the reaction pathway. libretexts.org

Modeling of Stereoselectivity

One of the most fascinating aspects of the Wittig reaction is its stereoselectivity, which is highly dependent on the nature of the ylide. Computational modeling has been pivotal in explaining and predicting the stereochemical outcomes.

Energetic Analysis of Oxaphosphetane Diastereomers

The relative energies of the diastereomeric oxaphosphetane intermediates (cis and trans) and the transition states leading to them are central to determining the final Z/E ratio of the alkene product. For non-stabilized and semi-stabilized ylides, the reaction is generally under kinetic control, meaning the product distribution is determined by the relative activation energies of the pathways leading to the different diastereomers. pitt.edu Computational studies have shown that the transition state leading to the cis-oxaphosphetane, which subsequently yields the Z-alkene, is often lower in energy. pitt.edu This is attributed to a favorable puckered geometry that minimizes steric interactions. pitt.edu

In contrast, for stabilized ylides, the initial cycloaddition step is often reversible, and the reaction can be under thermodynamic control. quora.com However, some computational studies suggest that even with stabilized ylides, the reaction may still be kinetically controlled. The energetic analysis of these intermediates and their transition states is crucial for a comprehensive understanding of stereoselectivity.

Simulation of Steric and Electronic Effects on Stereochemical Outcomes

The stereochemical outcome of the Wittig reaction is a delicate balance of steric and electronic effects. nih.govresearchgate.net Computational simulations have been instrumental in dissecting these contributions.

Steric Effects: The steric bulk of the substituents on both the ylide and the carbonyl compound plays a significant role in determining the preferred transition state geometry. researchgate.netyoutube.com For non-stabilized ylides, the formation of the Z-alkene is often favored to avoid steric clash between the larger substituents in the transition state. youtube.com Models have shown that the puckering of the four-membered ring in the transition state helps to alleviate these steric interactions. pitt.edu

Electronic Effects: The electronic nature of the substituents on the ylide carbon is a primary determinant of stereoselectivity. researchgate.net Electron-withdrawing groups stabilize the ylide, leading to a more planar and product-like transition state, which favors the formation of the E-alkene due to minimized dipole-dipole interactions. acs.orgnih.govchemtube3d.com Conversely, electron-donating groups lead to less stable ylides and a preference for the Z-alkene. nih.gov

| Factor | Effect on Stereoselectivity | Computational Insight | Reference |

| Steric Bulk | Larger substituents on ylide and aldehyde favor Z-alkene formation with non-stabilized ylides. | Puckered transition state minimizes steric hindrance. | pitt.eduresearchgate.netyoutube.com |

| Ylide Stabilization | Electron-withdrawing groups favor E-alkene formation. | Planar transition state minimizes dipole-dipole interactions. | acs.orgnih.govchemtube3d.com |

| Lithium Salts | Can decrease Z-selectivity by promoting equilibration of intermediates. | Stabilize betaine-like intermediates. | libretexts.orgnih.gov |

Theoretical Insights into Ylide Electronic Structure and Reactivity

The unique electronic structure of phosphonium (B103445) ylides, characterized by a carbanionic center adjacent to a positively charged phosphorus atom, is the key to their reactivity. Theoretical studies have provided a detailed understanding of the bonding and electron distribution in these species. The nature of the P-C bond has been described as a combination of an ylide (Ph₃P⁺-C⁻HR) and an ylene (Ph₃P=CHR) resonance structure. The degree of carbanionic character and the geometry at the ylidic carbon are influenced by the substituents, which in turn dictates the ylide's reactivity and the subsequent stereochemistry of the Wittig reaction. For instance, the supernucleophilic character of the ylide has been computationally examined to understand the feasibility of the initial nucleophilic attack on the carbonyl carbon. researchgate.net

Catalytic and Sustainable Approaches in Wittig Chemistry with Arylidenetriphenylphosphoranes

Development of Catalytic Wittig Reactions

The primary challenge in rendering the Wittig reaction catalytic is the efficient and selective in situ reduction of the stable triphenylphosphine (B44618) oxide (TPPO) byproduct back to triphenylphosphine (TPP) without affecting the sensitive carbonyl and alkene functionalities present in the reaction mixture. beilstein-journals.orgnih.gov The regenerated TPP can then re-enter the catalytic cycle to react with an alkyl halide and base to form the ylide.

Early progress in catalytic Wittig-type reactions sidestepped the difficult reduction of TPPO by using arsenic or tellurium-based reagents, as their corresponding oxides are more easily reduced. beilstein-journals.orgresearchgate.net For instance, tributylarsine was used as a catalyst where the resulting arsine oxide was reduced using a silane (B1218182). researchgate.net

A significant breakthrough for phosphine-based catalytic Wittig reactions was the identification of selective reducing conditions. nih.gov Researchers discovered that certain organosilanes could chemoselectively reduce the P=O bond of a phosphine (B1218219) oxide pre-catalyst in the presence of aldehydes. nih.gov The optimization of these conditions involved evaluating various phosphane oxide pre-catalysts, silanes, bases, and solvents. Cyclic phosphine oxides were found to be particularly effective as pre-catalysts for maintaining catalytic performance. nih.gov These developments have enabled the catalytic olefination of a wide range of substrates, including various aryl aldehydes, which are precursors for arylidenetriphenylphosphoranes. nih.gov

| Catalyst System | Catalyst/Pre-catalyst | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Arsine-Based | Bu₃As | Phenylsilane | First examples of catalytic Wittig-type reactions; milder reduction conditions compared to phosphine oxides. | beilstein-journals.orgresearchgate.net |

| Tellurium-Based | Bu₂Te | Polymethylhydrosiloxane | Similar catalytic function to arsine-based systems. | researchgate.net |

| Phosphine-Based | Cyclic Phosphine Oxides | Organosilanes (e.g., Phenylsilane) | First truly phosphine-catalyzed Wittig reaction; enabled by chemoselective reduction of the P=O bond. | nih.gov |

| Phosphine-Based | nBu₃P=O | Silane | Utilizes a readily available pre-catalyst; can be accelerated by microwave irradiation. | researchgate.net |

Organocatalysis and Metal-Free Conditions

The evolution of catalytic Wittig reactions is closely linked to the principles of organocatalysis, where a small organic molecule accelerates the reaction without the need for a metal. researchgate.netresearchgate.net Phosphine-catalyzed Wittig reactions are inherently metal-free organocatalytic processes. nih.gov

One innovative approach involves a base-free catalytic Wittig reaction. acs.org In this system, a phosphine, such as tributylphosphine, acts as an organocatalyst. The reaction is initiated by a Michael addition of the phosphine to an acceptor-substituted alkene, which ultimately leads to the formation of the ylide without the need for a traditional strong base. acs.org This methodology has been successfully applied to convert various maleates and fumarates with a range of aromatic and aliphatic aldehydes. acs.org

Furthermore, organocatalysis has been extended to achieve asymmetric Wittig reactions. The first example utilized chiral hydrogen-bond donors as catalysts. thieme-connect.com These organocatalysts are proposed to activate the carbonyl group towards nucleophilic attack by the ylide through hydrogen bonding, thereby controlling the stereochemical outcome and furnishing enantioenriched axially chiral olefins. thieme-connect.com This represents a significant advance in creating chiral molecules, which are of immense importance in medicinal chemistry and materials science. thieme-connect.commcmaster.ca

Green Chemistry Methodologies (e.g., Aqueous Media, Solvent-Free Conditions)

In line with the principles of green chemistry, significant efforts have been made to replace hazardous organic solvents in the Wittig reaction.

Aqueous Media: Water has been demonstrated to be a surprisingly effective medium for Wittig reactions involving stabilized ylides and a broad range of aldehydes. acs.orgacs.org Despite the often-poor solubility of the reactants, reactions in aqueous solutions can proceed with accelerated rates and produce excellent yields (80-98%) and high E-selectivities (up to 99%). acs.orgacs.orgscribd.com This efficiency is attributed to the hydrophobic effect, which promotes the aggregation and subsequent reaction of the nonpolar reactants in the aqueous environment. sciepub.com One-pot procedures where the phosphonium (B103445) salt is generated in situ from triphenylphosphine, an α-bromoester, and an aldehyde in a simple aqueous sodium bicarbonate solution have been developed, further enhancing the green credentials of the process. acs.orgsciepub.com

Solvent-Free Conditions: Another green approach is the elimination of the solvent altogether. researchgate.net Solvent-free Wittig reactions have been successfully carried out by simply grinding the reactants—an aldehyde (like 4-bromobenzaldehyde), a phosphonium salt (like benzyltriphenylphosphonium (B107652) chloride), and a mild solid base (like potassium phosphate)—together using a mortar and pestle. beyondbenign.org This technique not only reduces waste but also simplifies the experimental procedure and can be completed in a relatively short time frame. While the atom economy of the Wittig reaction itself remains a challenge, performing it under solvent-free conditions significantly improves its environmental profile.

| Methodology | Solvent | Base | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Traditional Wittig | Dichloromethane (B109758), THF, DMF | n-BuLi, NaH, NaOMe | Anhydrous, often cryogenic | Well-established, versatile | beyondbenign.orglibretexts.org |

| Aqueous Wittig | Water | NaHCO₃, NaOH | Room temperature, 1 hour | Eliminates organic solvents, accelerated rates | acs.orgacs.orgsciepub.com |

| Solvent-Free Wittig | None | K₃PO₄ (solid) | Grinding, room temperature, 20-30 min | Eliminates bulk solvent, simple procedure | researchgate.net |

Regeneration of Triphenylphosphine from Triphenylphosphine Oxide

The economic and environmental viability of large-scale Wittig reactions hinges on the ability to regenerate triphenylphosphine (TPP) from its oxide (TPPO). wikipedia.orgacs.org TPPO is a stable and common byproduct of many reactions, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org Numerous methods have been developed for this crucial reduction step.

Industrially, a common approach is the "chlorine method," where TPPO is treated with reagents like phosgene (B1210022) or oxalyl chloride to form dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂), which is then reduced with a metal powder. acs.orggoogle.com However, this process involves highly toxic reagents.

Milder and more environmentally friendly lab-scale methods have been sought. A variety of reducing agents are effective, with silanes being particularly important for their role in catalytic cycles. beilstein-journals.orgwikipedia.org Other notable systems include:

Phosphonic Acid and Iodine: A cost-effective, metal-free, and solvent-free method where a mixture of TPPO, phosphonic acid (H₃PO₃), and a catalytic amount of iodine is heated to produce TPP in good yields. acs.orgorganic-chemistry.org The byproduct, phosphoric acid, is easily removed with a water wash. acs.org

Silicon Powder: In a patented process, inexpensive silicon powder is used as the reducing agent, often with a catalyst, to convert TPPO to TPP at high temperatures, achieving yields over 85%. google.compatsnap.com

Dialkylaluminum Hydrides: These reagents effectively reduce TPPO, and the resulting product is hydrolyzed to yield pure TPP. google.com

The choice of method often depends on the scale of the reaction, cost considerations, and the desired purity of the regenerated triphenylphosphine.

| Reducing Agent/System | Conditions | Yield of TPP | Key Features | Reference |

|---|---|---|---|---|

| Trichlorosilane (HSiCl₃) / Triethylamine | - | High | Commonly used silane reductant. | wikipedia.org |

| Phosgene (COCl₂) followed by H₂ | High temperature and pressure | Good | Forms a dichloride adduct intermediate; involves toxic phosgene. | google.com |

| Phosphonic Acid (H₃PO₃) / Iodine (I₂) | Solvent-free, heating | Good | Metal-free, inexpensive, easy workup. | acs.orgorganic-chemistry.org |

| Silicon Powder / Catalyst | 190-260 °C, 2-5 hours | >85% | Inexpensive reagent, suitable for industrial scale. | google.compatsnap.com |

| Diisobutylaluminum Hydride (DIBAL-H) | - | - | Effective but can be inhibited by byproducts. | organic-chemistry.org |

Emerging Research Frontiers and Future Directions

Photochemical and Electrochemical Approaches

Recent research has ventured into activating and controlling the Wittig reaction through non-traditional means, namely photochemistry and electrochemistry. These approaches offer potential advantages in terms of milder reaction conditions, enhanced selectivity, and novel reactivity patterns.

Photochemical Wittig Reaction: The use of light to initiate or facilitate the Wittig reaction represents a significant departure from classical thermal methods. Research has shown that α-(methoxycarbonyl)benzylidene quasi-phosphonium ylides, which are typically unreactive towards many carbonyl compounds under thermal conditions, can undergo the Wittig reaction upon irradiation. rsc.org For instance, irradiation of these quasi-phosphonium ylides in the presence of acyclic carbonyl compounds such as benzaldehydes and acetophenones leads to the formation of the corresponding alkenes. rsc.org This photochemical activation opens up pathways for reactions that are otherwise difficult to achieve, expanding the scope of compatible substrates.

Electrochemical Wittig Olefination: Electrochemical methods are emerging as a powerful tool for driving the Wittig reaction, particularly in the context of sustainability and process efficiency. An innovative one-pot, fully electrochemically driven Wittig olefination has been developed. researchgate.net This system avoids the need for chemical reductants or sacrificial electrodes to regenerate triphenylphosphine (B44618) (TPP) from its oxide (TPPO), a common and often problematic byproduct of the Wittig reaction. researchgate.net The process involves the electrochemical reduction of a phosphonium (B103445) salt to generate the ylide in situ, which then reacts with a carbonyl compound. researchgate.net This approach not only simplifies the reaction setup but also contributes to a greener chemical process by minimizing waste.

| Approach | Key Feature | Example | Reference |

| Photochemical | Light-induced reaction of otherwise unreactive ylides | Reaction of α-(methoxycarbonyl)benzylidene quasi-phosphonium ylides with benzaldehydes | rsc.org |

| Electrochemical | In-situ, base-free generation of the ylide and regeneration of TPP | One-pot olefination using electrochemically generated ylides | researchgate.net |

Flow Chemistry Applications

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, and the Wittig reaction is no exception. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, high-throughput synthesis. rsc.org

The application of flow chemistry to the Wittig reaction has demonstrated improved productivity and safety compared to traditional batch processes. nih.gov For instance, the synthesis of stilbene (B7821643) derivatives using a benzyltriphenylphosphonium (B107652) bromide salt has been successfully performed in a continuous flow system. nih.gov In some cases, the phosphonium salt itself can act as a phase-transfer catalyst in a two-phase system, further simplifying the process. nih.gov

| Advantage of Flow Chemistry | Specific Application in Wittig Reaction | Reference |

| Enhanced Safety & Productivity | Synthesis of stilbene derivatives | nih.gov |

| Process Simplification | Use of phosphonium salt as a phase-transfer catalyst | nih.gov |

| Reaction Telescoping | Tandem Wittig-Michael addition for C-glycoside synthesis | acs.org |

Stereodivergent Olefinations

The stereochemical outcome of the Wittig reaction, specifically the E/Z selectivity of the resulting alkene, is a critical aspect of its application in target-oriented synthesis. The nature of the phosphorus ylide plays a crucial role in determining this selectivity. almerja.com Generally, stabilized ylides, such as those bearing an electron-withdrawing group, tend to produce the thermodynamically more stable (E)-alkene, while non-stabilized ylides typically favor the formation of the (Z)-alkene. almerja.comorganic-chemistry.org

The development of methods to control and even reverse this inherent selectivity is a key area of research, leading to what is known as stereodivergent synthesis. By carefully selecting the reaction conditions, reagents, and ylide structure, it is possible to access either the E or Z isomer from a common set of starting materials.

Recent advancements have focused on developing novel ylides and reaction protocols to achieve high stereoselectivity. For example, the use of bulky chiral secondary amines as catalysts in tandem Michael addition-Wittig reactions has been shown to produce multifunctional cyclohexenones with excellent diastereo- and enantioselectivities. nih.gov

A novel approach, termed the Wittig/B-H insertion reaction, has been developed for the synthesis of thermodynamically unstable trisubstituted Z-boryl alkenes. nih.gov This method combines a Wittig reaction with a carbene insertion into a B-H bond, providing access to previously challenging Z-alkene structures. nih.gov Such innovative strategies that allow for the selective formation of either alkene isomer are highly valuable for the synthesis of complex molecules where precise stereochemical control is paramount. youtube.com

| Ylide Type | General Stereochemical Outcome | Method for Stereocontrol | Reference |

| Stabilized Ylide | (E)-alkene | - | almerja.comorganic-chemistry.org |

| Non-stabilized Ylide | (Z)-alkene | - | almerja.comorganic-chemistry.org |

| Various | High diastereo- and enantioselectivity | Bulky chiral secondary amine catalysts in tandem reactions | nih.gov |

| - | Trisubstituted (Z)-boryl alkenes | Wittig/B-H insertion reaction | nih.gov |

Integration with Other Synthetic Transformations

The power of the Wittig reaction is significantly amplified when it is integrated with other synthetic transformations in a sequential or tandem fashion. Such integrated processes allow for the rapid construction of complex molecular architectures from simpler starting materials, enhancing synthetic efficiency by minimizing intermediate purification steps. techniques-ingenieur.fr

Tandem Wittig-Pericyclic Reactions: A notable example is the tandem Wittig-Claisen rearrangement. wikipedia.org In this sequence, a Wittig reaction is used to generate an allyl vinyl ether intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic Claisen rearrangement to form a γ,δ-unsaturated carbonyl compound. wikipedia.org This strategy has proven valuable in the synthesis of complex natural products. wikipedia.org

Tandem Wittig-Addition Reactions: The Wittig reaction can be effectively coupled with Michael additions. A highly stereoselective tandem Michael addition-Wittig reaction has been developed for the synthesis of functionalized cyclohexenones. nih.gov

Tandem Wittig-Staudinger/Aza-Wittig Reactions: The integration of the Wittig olefination with the Staudinger reaction and the aza-Wittig reaction has opened up new avenues for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org In these sequences, an azide (B81097) can be converted in situ to an imine via a Staudinger/aza-Wittig reaction, which can then participate in further transformations. rsc.orgrsc.org

Tandem Wittig-Metathesis Reactions: The combination of the Wittig reaction with olefin metathesis provides a powerful tool for the synthesis of complex dienes. organic-chemistry.org For instance, a terminal olefin can be first subjected to a cross-metathesis reaction, followed by a Wittig olefination in a single operation to generate 1,3-dienoic olefins. organic-chemistry.org

| Integrated Transformation | Description | Application Example | Reference |

| Claisen Rearrangement | Wittig-generated allyl vinyl ether undergoes a rsc.orgrsc.org-sigmatropic shift. | Synthesis of γ,δ-unsaturated carbonyls and natural products. | wikipedia.org |